![molecular formula C7H10F2O2 B2467060 (1R,3S)-3-(Difluoromethyl)-2,2-dimethylcyclopropane-1-carboxylic acid CAS No. 2287247-58-7](/img/structure/B2467060.png)
(1R,3S)-3-(Difluoromethyl)-2,2-dimethylcyclopropane-1-carboxylic acid
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Description
(1R,3S)-3-(Difluoromethyl)-2,2-dimethylcyclopropane-1-carboxylic acid, also known as Difluoromethylornithine (DFMO), is a small molecule inhibitor of ornithine decarboxylase (ODC). ODC is the first enzyme in the polyamine biosynthetic pathway and plays a crucial role in cell proliferation, differentiation, and apoptosis. DFMO has been extensively studied for its potential use in cancer therapy, particularly for the treatment of neuroblastoma and colorectal cancer.
Scientific Research Applications
- Researchers have explored chiral gels derived from secondary ammonium salts of (1R,3S)-(+)-camphoric acid . These gels are formed based on supramolecular synthon rationale. Out of seven salts prepared, two demonstrated moderate gelation abilities. Characterization techniques included differential scanning calorimetry, table-top rheology, scanning electron microscopy, single crystal, and powder X-ray diffraction. However, further understanding of the integrated aspects associated with gelation phenomena remains an ongoing challenge.
Chiral Gels
properties
IUPAC Name |
(1R,3S)-3-(difluoromethyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2/c1-7(2)3(5(8)9)4(7)6(10)11/h3-5H,1-2H3,(H,10,11)/t3-,4+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYCRGGVHHJTTI-DMTCNVIQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@H]1C(=O)O)C(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3S)-3-(Difluoromethyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
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